Comparison of CRBN Binding Affinity: Pomalidomide Scaffold vs. Thalidomide and Lenalidomide
The pomalidomide core of Pomalidomide-5-C4-NH2 (hydrochloride) retains the superior CRBN binding affinity characteristic of its parent compound. In a fluorescence polarization-based displacement assay, pomalidomide demonstrated an IC50 of 153.9 nM for CRBN binding, which is 1.75-fold more potent than lenalidomide (IC50 = 268.6 nM) and 2.26-fold more potent than thalidomide (IC50 = 347.2 nM) [1].
| Evidence Dimension | Cereblon (CRBN) binding affinity (IC50) |
|---|---|
| Target Compound Data | Pomalidomide (parent scaffold): 153.9 nM |
| Comparator Or Baseline | Lenalidomide: 268.6 nM; Thalidomide: 347.2 nM |
| Quantified Difference | Pomalidomide is 1.75-fold more potent than lenalidomide and 2.26-fold more potent than thalidomide |
| Conditions | Fluorescence polarization assay using CRBN/DDB1 complex and Bodipy-thalidomide probe displacement |
Why This Matters
Higher CRBN binding affinity correlates with more efficient E3 ligase recruitment and, potentially, more potent target protein degradation in a PROTAC context.
- [1] Cereblon Binding Assay Service. Reaction Biology. Reference compound IC50s: Thalidomide 347.2 nM, Lenalidomide 268.6 nM, Pomalidomide 153.9 nM. View Source
